molecular formula C15H14F4N4 B10911611 4-(4-Fluorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

4-(4-Fluorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10911611
M. Wt: 326.29 g/mol
InChI Key: ODEILBQFQVHZMS-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a trifluoromethyl group attached to a pyrimidine core. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 4-fluorobenzaldehyde and piperazine, under controlled conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst.

    Final Assembly: The final step involves coupling the fluorophenyl group with the pyrimidine core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated compounds.

Scientific Research Applications

4-(4-Fluorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)piperazine: Shares the fluorophenyl and piperazine moieties but lacks the trifluoromethyl group.

    2-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine: Contains the piperazine and trifluoromethyl groups but lacks the fluorophenyl group.

    4-(4-Fluorophenyl)-2-(piperazin-1-yl)pyrimidine: Similar structure but without the trifluoromethyl group.

Uniqueness

The presence of both the trifluoromethyl group and the fluorophenyl group in 4-(4-Fluorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine imparts unique chemical and biological properties

Properties

Molecular Formula

C15H14F4N4

Molecular Weight

326.29 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C15H14F4N4/c16-11-3-1-10(2-4-11)12-9-13(15(17,18)19)22-14(21-12)23-7-5-20-6-8-23/h1-4,9,20H,5-8H2

InChI Key

ODEILBQFQVHZMS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Origin of Product

United States

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